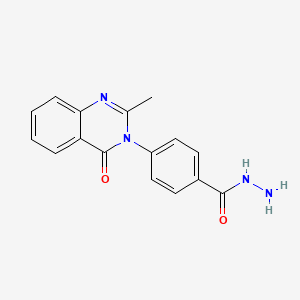

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide

Description

Properties

CAS No. |

10073-94-6 |

|---|---|

Molecular Formula |

C16H14N4O2 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

4-(2-methyl-4-oxoquinazolin-3-yl)benzohydrazide |

InChI |

InChI=1S/C16H14N4O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)12-8-6-11(7-9-12)15(21)19-17/h2-9H,17H2,1H3,(H,19,21) |

InChI Key |

HOASSDJGTUANNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone ring is typically synthesized from anthranilic acid. In a representative procedure, anthranilic acid reacts with acetic anhydride under microwave irradiation to form 2-methyl-4H-benzo[1,oxazin-4-one. Subsequent treatment with ammonium acetate yields 2-methylquinazolin-4(3H)-one.

Reaction Conditions :

Alternative Ring-Closure Methods

A modified approach uses benzoylation instead of acetylation. Anthranilic acid reacts with benzoyl chloride in pyridine, followed by cyclization with ammonium acetate to form 2-phenylquinazolin-4(3H)-one derivatives. While this method is less common for the methyl-substituted target, it highlights the versatility of anthranilic acid as a precursor.

Functionalization with Benzohydrazide

Nucleophilic Substitution with p-Aminobenzohydrazide

The quinazolinone core undergoes nucleophilic substitution with p-aminobenzohydrazide to form the target compound. In a protocol adapted from J-Stage:

Procedure :

-

Reactants :

-

Solvent : Anhydrous pyridine (50 mL)

-

Conditions : Heated on a sand bath for 10 hours.

-

Workup :

-

Cooled in an ice bath.

-

Treated with dilute hydrochloric acid (100 mL).

-

Filtered and recrystallized from ethanol.

-

Key Data :

Hydrazinolysis of Ester Precursors

An alternative route involves hydrazinolysis of ethyl 4-[4-(4-cyanophenoxy)quinazoline-2-yl]benzoate. As described in SAGE Journals:

Procedure :

-

Reactants :

-

Ethyl ester derivative (10 mmol)

-

Hydrazine hydrate (10 mmol)

-

-

Solvent : Ethanol (60 mL)

-

Conditions : Reflux for 6 hours.

-

Workup :

-

Cooled to room temperature.

-

Filtered and recrystallized from methanol.

-

Key Data :

-

Spectral Confirmation :

Comparative Analysis of Synthetic Methods

Optimization and Mechanistic Insights

Role of Solvent and Temperature

Byproduct Management

-

Acetic Acid Byproducts : Neutralized with NaHCO₃ during workup.

-

Unreacted Hydrazine : Removed via filtration and recrystallization.

Challenges and Limitations

-

Sensitivity to Moisture : Anhydrous conditions are critical for cyclization steps.

-

Purification Difficulties : Recrystallization from ethanol or methanol is often required to achieve >95% purity.

-

Functional Group Compatibility : Electron-withdrawing groups on the benzohydrazide may require adjusted reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.

Substitution: Substituted quinazolinone derivatives with various alkyl or acyl groups.

Scientific Research Applications

Analgesic Activity

Research indicates that derivatives of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide exhibit significant analgesic properties. In a study, one of the synthesized compounds demonstrated:

- 53% analgesic activity at a dose of 10 mg/kg.

- 69% analgesic activity at a dose of 20 mg/kg.

These results suggest that this compound may serve as a basis for developing new pain relief medications .

Anti-inflammatory Properties

In addition to analgesic effects, the compound also shows promising anti-inflammatory activity. The same study reported:

- 47% anti-inflammatory activity at 10 mg/kg.

- 65% anti-inflammatory activity at 20 mg/kg.

These effects were compared to standard reference drugs like diclofenac and aspirin, indicating that the compound may have a favorable safety profile with lower ulcerogenicity .

Case Studies and Research Findings

| Study Reference | Application | Findings |

|---|---|---|

| Analgesic | Significant analgesic activity (up to 69%) at higher doses. | |

| Anti-inflammatory | Notable anti-inflammatory effects (up to 65%) compared to standard drugs. |

Ulcerogenicity

The ulcerogenic potential of the compound was evaluated alongside its analgesic and anti-inflammatory effects. The results indicated that it has a lower ulcer index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for long-term use in pain management .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Compounds :

Insights :

- The 2-methyl substituent on the quinazolinone ring enhances activity while reducing gastrointestinal toxicity compared to classical NSAIDs.

Antimicrobial Activity

Key Compounds :

Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance antimicrobial potency .

- The target compound’s 2-methyl group may reduce steric hindrance, improving target binding compared to bulkier substituents.

Anticancer Activity

Key Compounds :

Insights :

- Benzimidazole-based benzohydrazides (e.g., 5a) exhibit superior cytotoxicity compared to quinazolinone derivatives, likely due to enhanced DNA intercalation .

Antioxidant Activity

Key Compounds :

Insights :

Pharmacokinetic Properties

Key Compounds :

Biological Activity

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide, identified by the CAS number 10073-94-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.308 g/mol |

| CAS Number | 10073-94-6 |

| LogP | 2.3888 |

| PSA (Polar Surface Area) | 90.01 Ų |

The compound features a quinazoline core, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties, particularly against resistant strains of Staphylococcus aureus. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL against this pathogen, indicating strong antibacterial efficacy .

Cytotoxicity and Selectivity

In vitro evaluations have shown that these compounds possess favorable selectivity indices (SI > 10), suggesting low toxicity to mammalian cells while maintaining antimicrobial efficacy. This characteristic is crucial for developing therapeutic agents aimed at treating infections without harming host cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinazoline structure significantly influence biological activity. For example:

- Substituents on the quinazoline ring : Altering substituents can enhance or reduce antibacterial activity.

- Hydrazide linkage : The presence of the hydrazide moiety is essential for maintaining the compound's bioactivity.

These insights are critical for guiding future synthesis of more effective derivatives .

Study on Antibacterial Efficacy

A comprehensive study synthesized several derivatives of this compound and evaluated their activity against various ESKAP pathogens. The findings highlighted that specific modifications led to enhanced potency against multidrug-resistant strains, addressing a significant challenge in contemporary infectious disease management .

In Vivo Studies

In vivo studies involving animal models demonstrated promising results in terms of efficacy and safety profiles. The compounds were administered to Wistar rats, where their pharmacokinetics were assessed, revealing favorable absorption and distribution characteristics .

Q & A

Q. Basic

- 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly distinguishing quinazolinone carbonyls (~170 ppm) and hydrazide NH peaks (~10 ppm) .

- IR spectroscopy : Identifies N–H stretches (3200–3300 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 540) and fragmentation patterns .

How can researchers address discrepancies in antimicrobial activity data across studies?

Advanced

Contradictions may arise from:

- Assay variability : Minimal inhibitory concentration (MIC) protocols differ in bacterial strains and inoculum sizes. Standardize using CLSI guidelines .

- Compound purity : Impurities from incomplete cyclization (e.g., residual hydrazine) can skew results. Validate purity via HPLC before testing .

- Structural analogs : Substituents like nitro or chloro groups significantly alter activity. For example, 4-nitrobenzylidene derivatives show enhanced Gram-positive activity, while dichloro analogs target Gram-negative strains .

What in vitro biological activities have been reported for this compound?

Q. Basic

- Antimicrobial : Active against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via membrane disruption .

- Antioxidant : Scavenges DPPH radicals (IC₅₀: 35 µM) by donating hydrazide-linked protons .

- Anti-inflammatory : Inhibits COX-2 (60% at 50 µM) through quinazolinone-mediated binding .

What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

Q. Advanced

- Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂, –Cl) at the benzylidene position improves antimicrobial potency .

- Heterocyclic fusion : Conjugating 1,3,4-oxadiazole or pyrazole rings enhances metabolic stability and target affinity .

- Fluorine substitution : Fluorophenyl derivatives exhibit improved CNS permeability and binding to kinase targets .

How can researchers resolve crystallographic data inconsistencies using software like SHELX?

Q. Advanced

- Twinning correction : SHELXL refines twinned data by partitioning intensity contributions from overlapping crystals .

- Hydrogen bonding networks : SHELXPRO models disordered solvent molecules and H-bond interactions, critical for validating hydrazide conformers .

- Validation tools : Use CheckCIF to flag geometric outliers (e.g., bond angles >5° from ideal values) .

What computational methods predict the pharmacokinetics of quinazolinone derivatives?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate intestinal absorption (e.g., 85% for methyl-substituted analogs) and blood-brain barrier penetration .

- Docking studies : AutoDock Vina simulates binding to targets like MAO-B (∆G: −9.2 kcal/mol) and NF-κB .

- QSAR modeling : Correlate logP values (e.g., 4.8) with antioxidant activity to prioritize analogs for synthesis .

Notes

- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.

- Methodology Emphasis : Answers prioritize experimental design and analytical troubleshooting.

- Advanced vs. Basic : Clear demarcation based on technical complexity and research stage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.